molecular formula C11H19NSn B14714734 N,N-Dimethyl-4-(trimethylstannyl)aniline CAS No. 14064-16-5

N,N-Dimethyl-4-(trimethylstannyl)aniline

Cat. No.: B14714734
CAS No.: 14064-16-5
M. Wt: 283.98 g/mol
InChI Key: DKBCJIWOXJXCIR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(trimethylstannyl)aniline is a para-substituted aniline derivative featuring a dimethylamino group (-NMe₂) and a trimethylstannyl (-SnMe₃) substituent. This organotin compound is notable for its role in Stille cross-coupling reactions, enabling the formation of carbon-carbon bonds in synthetic organic chemistry . Its synthesis typically involves palladium-catalyzed stannylation of halogenated precursors. For instance, iododestannylation reactions using tributylstannyl intermediates have been employed to generate radioiodinated analogs like [¹²³I]IIMPY, highlighting its utility in radiopharmaceutical synthesis . The trimethylstannyl group enhances electrophilicity at the aromatic ring, facilitating nucleophilic substitutions or cross-coupling reactions.

Properties

CAS No.

14064-16-5

Molecular Formula

C11H19NSn

Molecular Weight

283.98 g/mol

IUPAC Name

N,N-dimethyl-4-trimethylstannylaniline

InChI

InChI=1S/C8H10N.3CH3.Sn/c1-9(2)8-6-4-3-5-7-8;;;;/h4-7H,1-2H3;3*1H3;

InChI Key

DKBCJIWOXJXCIR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[Sn](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(trimethylstannyl)aniline typically involves the stannylation of N,N-dimethylaniline. One common method is the reaction of N,N-dimethylaniline with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the reactants and products.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-(trimethylstannyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding stannylated quinones.

    Reduction: Reduction reactions can lead to the formation of stannylated amines.

    Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Stannylated quinones.

    Reduction: Stannylated amines.

    Substitution: Various stannylated derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N-Dimethyl-4-(trimethylstannyl)aniline is used as a precursor in the synthesis of complex organotin compounds. It serves as a building block in the preparation of stannylated polymers and materials with unique electronic properties.

Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce stannyl groups into peptides and proteins, which can then be used for further functionalization or as probes in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of organotin-based drugs. Its unique structure allows for the design of novel therapeutic agents with improved efficacy and selectivity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a catalyst in various chemical processes, including polymerization and cross-coupling reactions.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(trimethylstannyl)aniline involves the interaction of the trimethylstannyl group with various molecular targets. The stannyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in both research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Different Substituents

  • N,N-Dimethyl-4-(trimethylsilyl)aniline ():

    • Substituent : Trimethylsilyl (-SiMe₃).
    • Synthesis : Prepared via palladium-catalyzed coupling of 4-bromo-N,N-dimethylaniline with trimethylsilylacetylene .
    • Reactivity : Unlike stannyl groups, silyl substituents are less electrophilic and are utilized in Hiyama coupling under fluoride activation. The ethynyl linkage in N,N-dimethyl-4-((trimethylsilyl)ethynyl)aniline further diversifies conjugation pathways .
    • Stability : Silyl derivatives exhibit greater air and moisture stability compared to stannyl analogs .
  • N,N-Dimethyl-4-nitroaniline (): Substituent: Nitro (-NO₂). Synthesis: Direct nitration of N,N-dimethylaniline. Electronic Effects: The nitro group is strongly electron-withdrawing, contrasting with the electron-donating dimethylamino group. This creates a push-pull electronic structure, making it useful in dye and pigment chemistry.
  • N,N-Dimethyl-4-(1-phenyltriazolyl)aniline (): Substituent: 1,2,3-Triazole. Synthesis: Click chemistry via copper-catalyzed azide-alkyne cycloaddition.

Ortho vs. Para Stannyl Substitution

  • Ortho-Substituted Analogs (): o-(Trimethylstannyl)aniline derivatives are less common due to steric hindrance between the bulky stannyl group and dimethylamino substituents. Reactivity: Ortho isomers show reduced efficiency in Stille coupling compared to para-substituted counterparts .

Reactivity in Cross-Coupling Reactions

  • Stannyl Derivatives :
    • N,N-Dimethyl-4-(trimethylstannyl)aniline participates in Stille coupling with aryl/alkenyl halides to form biaryl or styryl derivatives, critical in pharmaceutical synthesis .
  • Silyl Derivatives :
    • Require activating agents (e.g., fluoride ions) for Hiyama coupling, limiting their utility under mild conditions .

Optical and Electronic Properties

  • Fluorescence : Triazole-substituted analogs (e.g., ) exhibit fluorescence quantum yields up to 0.068, whereas stannyl and silyl derivatives lack reported optical data .
  • Electronic Effects: Stannyl and silyl groups modulate conjugation via σ-π interactions, whereas nitro groups drastically alter redox potentials .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Substituent Key Application Reactivity Notes
This compound SnMe₃ Stille coupling, radiopharmaceuticals Air-sensitive, requires inert handling
N,N-Dimethyl-4-(trimethylsilyl)aniline SiMe₃ Hiyama coupling, conjugated systems Stable under ambient conditions
N,N-Dimethyl-4-nitroaniline NO₂ Dye intermediates Explosive under high heat
N,N-Dimethyl-4-(1-phenyltriazolyl)aniline Triazole Fluorescent materials Synthesized via click chemistry

Table 2: Electronic Effects of Substituents

Substituent Electronic Nature Impact on Aromatic Ring
-SnMe₃ Weakly donating Increases electrophilicity
-SiMe₃ Mildly donating Enhances conjugation
-NO₂ Strongly withdrawing Reduces electron density

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